Chlothianidin

Übersicht

Beschreibung

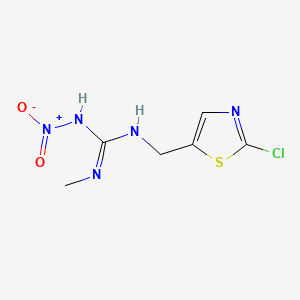

Chlothianidin is a neonicotinoid insecticide developed by Takeda Chemical Industries and Bayer AG. It is chemically similar to nicotine and acts on the central nervous system of insects. Neonicotinoids, including this compound, are known for their effectiveness in controlling a wide range of insect pests by acting as agonists of nicotinic acetylcholine receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of chlothianidin involves several steps. One common method includes the reaction of 2-chloro-5-chloromethylthiazole with 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine in the presence of potassium carbonate. The reaction is carried out at 20°C for 2 hours, followed by the addition of water and phosphotungstic acid to yield this compound with a high purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for agricultural use .

Analyse Chemischer Reaktionen

Types of Reactions: Chlothianidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Reagents such as halogens and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions include various metabolites and derivatives that retain the insecticidal properties of this compound .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Clothianidin is primarily utilized in agriculture as an insecticide for various crops. Its systemic properties allow it to be absorbed by plants, providing protection against pests that feed on them.

Crop Protection

- Target Pests : Clothianidin is effective against numerous insect orders, including Hemiptera (e.g., aphids), Coleoptera (e.g., beetles), Lepidoptera (e.g., caterpillars), and Thysanoptera (e.g., whiteflies) .

- Application Methods : It can be applied through various methods such as seed treatment, foliar sprays, and soil applications .

| Crop Type | Application Method | Target Pests |

|---|---|---|

| Corn | Seed treatment | Aphids, rootworms |

| Canola | Foliar spray | Flea beetles, diamondback moths |

| Vegetables | Soil application | Various sucking pests |

Efficacy Studies

Research indicates that clothianidin provides effective control of pest populations while minimizing harm to beneficial insects when used judiciously . For instance, studies show significant reductions in pest populations in treated fields compared to untreated controls .

Environmental Impact

The environmental implications of clothianidin use have been a subject of extensive research due to concerns about its persistence and toxicity to non-target species.

Aquatic Ecosystems

Clothianidin has been shown to affect aquatic communities negatively. A study found that increased concentrations led to high mortality rates in predatory invertebrates, resulting in altered trophic dynamics within ecosystems .

- Trophic Cascade Effects : As predator populations decline, prey species may experience population booms, potentially disrupting local ecosystems .

| Concentration (ppb) | Predator Mortality (%) | Prey Survival Increase (%) |

|---|---|---|

| 0.6 | 20 | 10 |

| 5 | 50 | 30 |

| 352 | 80 | 50 |

Soil and Water Contamination

Field studies have detected clothianidin residues in soil and water samples near agricultural areas, raising concerns about its long-term environmental effects . The compound's persistence poses risks for both terrestrial and aquatic organisms.

Public Health Applications

Clothianidin is also being explored for its potential in public health, particularly in vector control for diseases like malaria.

Malaria Control

Recent studies have evaluated the effectiveness of clothianidin-based indoor residual spraying (IRS) for reducing malaria incidence. In Côte d'Ivoire, deployment of clothianidin-based IRS resulted in significant reductions in malaria cases compared to control districts .

- Case Study Findings : The analysis from health facility data indicated a statistically significant decrease in malaria cases following IRS implementation .

Toxicological Studies

Research into the toxicological effects of clothianidin has revealed both acute and chronic impacts on various species.

Neurotoxicity and Immunotoxicity

Studies have documented neurotoxic effects in mammals, including changes in behavior and reproductive functions . Additionally, clothianidin exposure has been linked to immune system suppression in honeybees, affecting their ability to combat infections .

Wirkmechanismus

Chlothianidin acts on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs). It mimics the action of acetylcholine, leading to overstimulation and eventual paralysis of the insect. This mechanism is highly specific to insects, making this compound effective at low concentrations while posing lower risks to mammals .

Vergleich Mit ähnlichen Verbindungen

- Thiamethoxam

- Imidacloprid

- Acetamiprid

- Thiacloprid

Comparison: Chlothianidin is unique among neonicotinoids due to its longer-lasting effects and higher stability in the environment. Compared to thiamethoxam and imidacloprid, this compound has a lower risk of resistance development in insect populations. Its chemical structure allows for more effective binding to nAChRs, enhancing its insecticidal properties .

This compound’s unique properties and effectiveness make it a valuable tool in modern agriculture, despite concerns about its environmental impact.

Eigenschaften

Key on ui mechanism of action |

Clothianidin is a neonicotinoid insecticide developed in the early 2000s. We have recently demonstrated that it was a full agonist of alpha-bungarotoxin-sensitive and -insensitive nicotinic acetylcholine receptors expressed in the cockroach dorsal unpaired median neurons. Clothianidin was able to act as an agonist of imidacloprid-insensitive nAChR2 receptor and internal regulation of cAMP concentration modulated nAChR2 sensitivity to clothianidin. In the present study, we demonstrated that cAMP modulated the agonist action of clothianidin via alpha-bungarotoxin-sensitive and insensitive receptors. Clothianidin-induced current-voltage curves were dependent to clothianidin concentrations. At 10 uM clothianidin, increasing cAMP concentration induced a linear current-voltage curve. Clothianidin effects were blocked by 0.5 uM alpha-bungarotoxin suggesting that cAMP modulation occurred through alpha-bungarotoxin-sensitive receptors. At 1 mM clothianidin, cAMP effects were associated to alpha-bungarotoxin-insensitive receptors because clothianidin-induced currents were blocked by 5 uM mecamylamine and 20 uM d-tubocurarine. In addition, we found that application of 1mM clothianidin induced a strong increase of intracellular calcium concentration. These data reinforced the finding that calcium pathways including cAMP modulated clothianidin action on insect nicotinic acetylcholine receptors. We proposed that intracellular calcium pathways such as cAMP could be a target to modulate the mode of action of neonicotinoid insecticides. |

|---|---|

CAS-Nummer |

210880-92-5 |

Molekularformel |

C6H8ClN5O2S |

Molekulargewicht |

252.70 g/mol |

IUPAC-Name |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-nitro-3-(trideuteriomethyl)guanidine |

InChI |

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3 |

InChI-Schlüssel |

PGOOBECODWQEAB-FIBGUPNXSA-N |

SMILES |

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |

Isomerische SMILES |

[2H]C([2H])([2H])NC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |

Kanonische SMILES |

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |

Aussehen |

Solid powder |

Color/Form |

Colorless powder |

Dichte |

1.61 g/cu cm at 20 °C Liquid suspension, latex paint like odor, density = 1.2632 g/ml /End-use/ |

melting_point |

176.8 °C |

Physikalische Beschreibung |

White solid; [Merck Index] Colorless odorless solid; [HSDB] Pale yellow crystalline powder; [MSDSonline] |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

In water, 0.304 (pH 4), 0.340 (pH 10) (both g/L, 20 °C) In water, 327 mg/L at 20 °C In heptane less than 0.00104, xylene 0.0128, dichloromethane 1.32, methanol 6.26, octanol 0.938, acetone 15.2, ethyl acetate 2.03 (all in g/L, 25 °C) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TI 435; TI435; TI-435; Celero; Clothianidin |

Dampfdruck |

1.3X10-7 mPa (9.8X10-10 mm Hg) at 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.